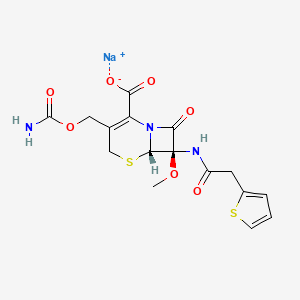

Cefoxitin-Natrium

Übersicht

Beschreibung

Cefoxitin-Natrium ist ein halbsynthetisches, breitspektriges Antibiotikum zur parenteralen Verabreichung. Es wird aus Cephamycin C gewonnen, das von dem Bakterium Streptomyces lactamdurans produziert wird. This compound wird zur Behandlung schwerer bakterieller Infektionen wie Harnwegsinfektionen, Blutvergiftungen, Knochen- und Gelenkinfektionen sowie Infektionen der unteren Atemwege eingesetzt .

Wissenschaftliche Forschungsanwendungen

Cefoxitin sodium has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in various chemical analyses and studies.

Biology: Cefoxitin sodium is used in microbiological studies to understand bacterial resistance mechanisms.

Wirkmechanismus

Target of Action

Cefoxitin sodium, a semi-synthetic, broad-spectrum antibiotic, primarily targets the penicillin-binding proteins (PBPs) . PBPs are crucial enzymes involved in the synthesis of the bacterial cell wall, playing a significant role in maintaining the structural integrity of the bacterial cell .

Mode of Action

Cefoxitin sodium operates by binding to the PBPs, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This interaction prevents the formation of cross-linkages between the peptidoglycan layers that make up the bacterial cell wall, leading to the inhibition of cell wall synthesis .

Pharmacokinetics

Cefoxitin sodium exhibits rapid distribution into the plasma and tissue fluids following intravenous administration . Approximately 85% of cefoxitin is excreted unchanged by the kidneys over a 6-hour period, resulting in high urinary concentrations . The renal clearance is greater than 250 ml/min/1.73 m^2 . Probenecid, when administered concurrently, decreases the excretion rate and increases the serum half-life of cefoxitin .

Result of Action

The primary result of cefoxitin sodium’s action is the inhibition of bacterial cell wall synthesis , leading to cell lysis . This bactericidal action makes cefoxitin sodium effective against a broad range of gram-negative and gram-positive bacteria, including some strains of anaerobic bacteria .

Action Environment

The action, efficacy, and stability of cefoxitin sodium can be influenced by various environmental factors. For instance, the drug should be avoided from exposure to temperatures >50°C (122°F) as it may affect its stability . Additionally, the drug’s effectiveness can be influenced by the presence of beta-lactamases produced by certain bacteria, although cefoxitin sodium shows a high degree of stability in the presence of these enzymes .

Biochemische Analyse

Biochemical Properties

Cefoxitin sodium is a beta-lactam antibiotic that binds to penicillin-binding proteins (PBPs) or transpeptidases . By binding to PBPs, cefoxitin sodium prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall, thereby interfering with cell wall synthesis .

Cellular Effects

Cefoxitin sodium exerts its effects on various types of cells by inhibiting bacterial cell wall synthesis . This action results in the death of the bacterial cells . It is effective against both gram-positive and gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of action of cefoxitin sodium involves binding to penicillin-binding proteins, or transpeptidases . By binding to these proteins, cefoxitin sodium prevents the formation of cross-linkages between the peptidoglycan layers that make up the bacterial cell wall, thereby interfering with cell wall synthesis .

Temporal Effects in Laboratory Settings

Cefoxitin sodium exhibits apparent first-order decomposition in water at pH 3-9 . Maximum stability in water is at pH 5-7 . Under these pH conditions, cefoxitin sodium loses about 10% of its activity in 2 days at 25 degrees Celsius .

Dosage Effects in Animal Models

In animal models, the dosage effects of cefoxitin sodium vary. For dogs and cats, the dosage is 20-30 mg/kg, administered intravenously every 6-8 hours .

Metabolic Pathways

Cefoxitin sodium is minimally metabolized . Approximately 85 percent of cefoxitin sodium is excreted unchanged by the kidneys over a 6-hour period, resulting in high urinary concentrations .

Transport and Distribution

Cefoxitin sodium is widely distributed to body tissues and fluids, including pleural and joint fluids, and is detectable in antibacterial concentrations in bile .

Subcellular Localization

As an antibiotic, cefoxitin sodium does not have a specific subcellular localization. Its primary site of action is the bacterial cell wall, where it binds to penicillin-binding proteins and inhibits cell wall synthesis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Cefoxitin-Natrium umfasst mehrere Schritte:

Herstellung der Natrium-bildenden Agentenlösung: Dabei wird die Temperatur kontrolliert und eine Lösung des Natrium-bildenden Agenten hergestellt.

Auflösen und Entfärben: Aceton und Methylalkohol werden in einen Reaktionstank gegeben, gekühlt und unter Stickstoffschutz gerührt. Cefoxitin-Säure wird hinzugefügt, bis sie sich aufgelöst hat, gefolgt von Aktivkohle zur Entfärbung. Das Gemisch wird dann filtriert, und das Lösungsmittel wird gemischt und gewaschen.

Kristallisation: Die Temperatur des Kristallisationstanks, die Rührgeschwindigkeit und der Stickstoffdruck werden kontrolliert. Die Natrium-bildende Agentenlösung wird tropfenweise zugegeben, gefolgt von Aceton gemäß einer Zuführgeschwindigkeit.

Filtration und Trocknung: Die kristalline Flüssigkeit wird filtriert und getrocknet, gefolgt von Detektion und Entlassung.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound umfassen ähnliche Schritte wie die Synthesewege, jedoch in größerem Maßstab. Der Prozess umfasst Flaschenwaschen, Gummiverschluss-Behandlung, Aluminiumverschluss-Behandlung, separate Beladung von this compound und Verschließen, um this compound zur Injektion zu erhalten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen:

Oxidation und Reduktion: this compound ist unter normalen Bedingungen stabil, kann aber unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Zersetzung: this compound zeigt in Wasser bei pH 3-9 eine deutliche Zersetzung erster Ordnung, wobei die maximale Stabilität bei pH 5-7 liegt.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Referenzstandard in verschiedenen chemischen Analysen und Studien verwendet.

Biologie: this compound wird in mikrobiologischen Studien eingesetzt, um bakterielle Resistenzmechanismen zu verstehen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an Penicillin-bindende Proteine, die für die Vernetzung von Peptidoglykanschichten in der bakteriellen Zellwand unerlässlich sind. Diese Hemmung verhindert die Bildung einer funktionellen Zellwand, was zur Lyse und zum Tod der Bakterienzellen führt .

Analyse Chemischer Reaktionen

Cefoxitin sodium undergoes various chemical reactions:

Oxidation and Reduction: Cefoxitin sodium is stable under normal conditions but can undergo oxidation and reduction reactions under specific conditions.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Decomposition: Cefoxitin sodium exhibits apparent first-order decomposition in water at pH 3-9, with maximum stability at pH 5-7.

Vergleich Mit ähnlichen Verbindungen

Cefoxitin-Natrium wird oft mit anderen Cephalosporin-Antibiotika wie Cefazolin verglichen. Beide Antibiotika sind wirksam gegen gramnegative und grampositive Bakterien, aber this compound hat ein breiteres Wirkungsspektrum und eine höhere Resistenz gegenüber Beta-Lactamase . Ähnliche Verbindungen umfassen:

- Cefazolin

- Cefotetan

- Cefuroxim

- Ceftriaxon

This compound ist aufgrund seiner hohen Stabilität in Gegenwart von Beta-Lactamase und seiner breiten Aktivität gegen verschiedene Bakterienstämme einzigartig .

Eigenschaften

CAS-Nummer |

33564-30-6 |

|---|---|

Molekularformel |

C16H17N3NaO7S2 |

Molekulargewicht |

450.4 g/mol |

IUPAC-Name |

sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/t14-,16+;/m1./s1 |

InChI-Schlüssel |

MRJZOFPLZPTXGN-XMZRARIVSA-N |

SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |

Isomerische SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3.[Na] |

Kanonische SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3.[Na] |

Aussehen |

White to off-white solid powder. |

| 33564-30-6 | |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cefoxitin Sodium; Cefoxitin sodium salt; Cenomycin; Betacef; Merxin; MK306; MSD Brand of Cefoxitin Sodium; Sodium, Cefoxitin; Merck Brand of Cefoxitin Sodium; Merck Frosst Brand of Cefoxitin Sodium; Merck Sharp and Dohme Brand of Cefoxitin Sodium; MK 306; MK-306; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

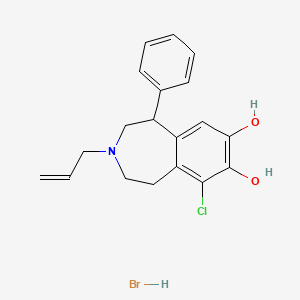

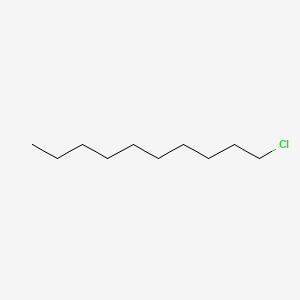

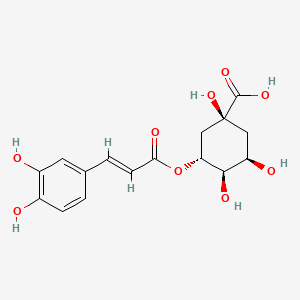

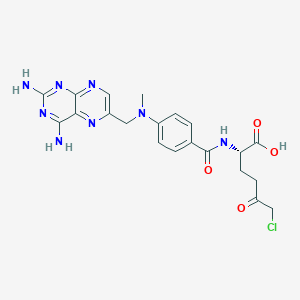

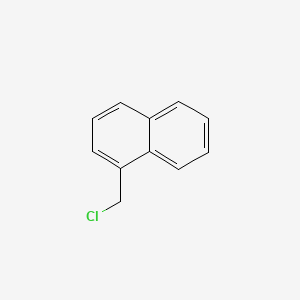

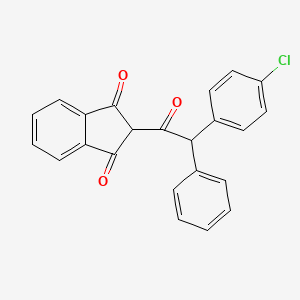

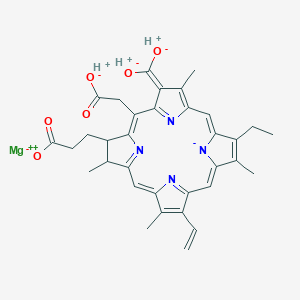

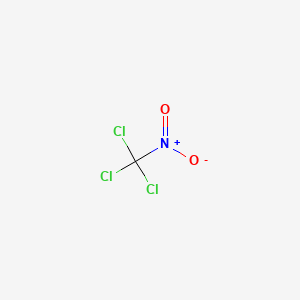

Feasible Synthetic Routes

Q1: How does cefoxitin sodium exert its antibacterial activity?

A1: Cefoxitin sodium, a second-generation cephalosporin antibiotic, disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] This binding inhibits the transpeptidation reaction, which is crucial for cross-linking peptidoglycans, the building blocks of the bacterial cell wall. [] This leads to a weakened cell wall, ultimately causing bacterial lysis and death. []

Q2: What is the stability of cefoxitin sodium in common intravenous solutions?

A2: Cefoxitin sodium exhibits robust stability in frequently used intravenous solutions such as 5% dextrose injection and 0.9% sodium chloride injection. [, , , , ] Studies using high-performance liquid chromatography (HPLC) have demonstrated that cefoxitin sodium retains over 90% of its initial concentration in these solutions for at least 24 hours at room temperature and even longer at refrigerated temperatures. [, , , , ]

Q3: Can cefoxitin sodium be frozen and thawed without compromising its stability?

A3: Research suggests that cefazolin sodium, cefoxitin sodium, and ceftazidime, when admixed with sterile water for injection, demonstrate stability after being frozen at -20°C for 30 days, thawed at 5°C for four days, and then pumped at 37°C for one day. [] This finding has practical implications for the storage and administration of these antibiotics.

Q4: How does the physical form of cefoxitin sodium influence its stability?

A5: Amorphous cefoxitin sodium has been shown to be less stable than its crystalline counterpart. [] This difference in stability highlights the importance of controlling the solid-state form during the manufacturing process to ensure optimal drug product stability.

Q5: What strategies are employed to enhance the stability of cefoxitin sodium formulations?

A6: Researchers and manufacturers often explore various approaches to optimize the stability of cefoxitin sodium, such as adjusting the pH of the formulation, incorporating stabilizers, controlling oxygen levels, and refining crystallization conditions during production. [, ]

Q6: What analytical techniques are employed to quantify cefoxitin sodium in pharmaceutical formulations?

A6: Several analytical methods are utilized to quantify cefoxitin sodium in pharmaceutical formulations. These include:

Q7: What are the key parameters considered in the validation of analytical methods for cefoxitin sodium?

A7: The validation of analytical methods for pharmaceuticals, including cefoxitin sodium, is crucial to ensure accuracy, precision, and reliability. Key parameters include:

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of cefoxitin sodium that can be reliably detected and quantified, respectively. [, , , ]

Q8: How are residual solvents monitored in cefoxitin sodium raw materials?

A9: Headspace gas chromatography (GC) is commonly used to determine the levels of residual solvents, such as methanol, acetone, dichloromethane, ethyl acetate, and tetrahydrofuran, in cefoxitin sodium raw materials. [, ] This technique plays a crucial role in ensuring the quality and safety of the final drug product.

Q9: What are the known mechanisms of bacterial resistance to cefoxitin sodium?

A10: Bacterial resistance to cefoxitin sodium can develop through various mechanisms, primarily the production of beta-lactamases. [] These enzymes can hydrolyze the beta-lactam ring of cefoxitin, rendering it ineffective. [] Other mechanisms include alterations in PBPs, reducing cefoxitin's binding affinity, and decreased permeability of the bacterial outer membrane, limiting drug entry. []

Q10: Have there been studies investigating targeted delivery strategies for cefoxitin sodium?

A11: While traditional administration methods are common for cefoxitin sodium, research has explored its use in peritoneal dialysis fluid. [] This approach aims to achieve therapeutic drug concentrations directly at the site of infection in patients undergoing peritoneal dialysis, potentially improving treatment outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.